molecular formula C17H16N2O4 B11093989 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide

Cat. No.: B11093989
M. Wt: 312.32 g/mol
InChI Key: KOGRDYVWUXNJJV-VCHYOVAHSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, which is a fused ring system containing both benzene and dioxole, and an ethoxybenzohydrazide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 2-ethoxybenzohydrazide. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or ethoxybenzohydrazide moieties are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts or specific conditions like elevated temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce hydrazine derivatives, and substitution can result in various substituted benzodioxole or ethoxybenzohydrazide compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties, through in vitro and in vivo studies.

    Medicine: Explored for its potential therapeutic applications, including drug development and design, due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazone linkage and benzodioxole ring may enable it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide: Similar structure with a chlorine atom instead of an ethoxy group.

    N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-methoxybenzohydrazide: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-ethoxybenzamide

InChI

InChI=1S/C17H16N2O4/c1-2-21-14-6-4-3-5-13(14)17(20)19-18-10-12-7-8-15-16(9-12)23-11-22-15/h3-10H,2,11H2,1H3,(H,19,20)/b18-10+

InChI Key

KOGRDYVWUXNJJV-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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